N-Pyridin-2-yl vs. N-Pyridin-4-ylmethyl Substitution
The target compound features an N-pyridin-2-yl group directly attached to the amide nitrogen, whereas the closest commercially available analog, BDBM44230 (4-morpholin-4-yl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide), carries a pyridin-4-ylmethylphenyl substituent [1]. This difference alters the conformational flexibility and hydrogen-bonding capacity of the molecule. Quantitative comparison of target engagement is limited, but BDBM44230 exhibits an EC50 of 1.01 × 10⁵ nM (101 μM) against the SLC12A5 transporter, indicating weak activity [2]. No comparable data are publicly available for the target compound; however, the altered substitution pattern is predicted to shift kinase selectivity profiles based on molecular docking studies of related morpholino-nitro-benzamide analogs [3].
Comparator: N-[4-(pyridin-4-ylmethyl)phenyl] substitution; EC50 = 1.01 × 10⁵ nM (SLC12A5, weak activity)
| Evidence Dimension | Substitution pattern at the amide nitrogen |
|---|---|
| Target Compound Data | N-pyridin-2-yl directly attached to amide N |
| Comparator Or Baseline | BDBM44230: N-[4-(pyridin-4-ylmethyl)phenyl] substitution |
| Quantified Difference | Structural difference; functional activity data not available for target compound |
| Conditions | Comparison based on chemical structure; biological activity inferred from analog data |
Why This Matters
The N-pyridin-2-yl group may confer distinct kinase binding interactions, but the lack of direct comparative activity data means procurement decisions must weigh the potential for novel SAR against the absence of validated target engagement.
- [1] PubChem. CID 2952746 for target compound; CID 2983335 for BDBM44230. National Center for Biotechnology Information (2025). View Source
- [2] BindingDB. BDBM44230: EC50 = 1.01E+5 nM for Solute carrier family 12 member 5 (Human). Vanderbilt Screening Center. Accessed 2026. View Source
- [3] J-GLOBAL. Compound information for 4-morpholino-3-nitrobenzamide derivatives. Japan Science and Technology Agency. Accessed 2026. View Source
